N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide
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Overview
Description
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a p-tolyl group, and an isonicotinamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with p-tolualdehyde to form an intermediate, which is then cyclized to produce the quinazolinone core. This intermediate is further reacted with isonicotinic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups to the compound.
Scientific Research Applications
N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide include other quinazolinone derivatives, such as:
- 2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazoline
- 6-aminonicotinamide
- 2-phenyl-4-oxo-3,4-dihydroquinazoline
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other quinazolinone derivatives in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-14-3-6-18(7-4-14)26-15(2)24-20-8-5-17(13-19(20)22(26)28)25-21(27)16-9-11-23-12-10-16/h3-13H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJJNAUZFJZBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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